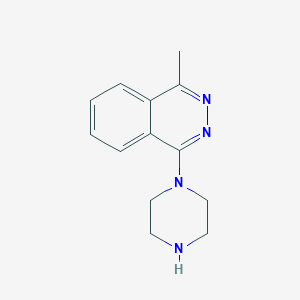

1-Methyl-4-(piperazin-1-yl)phthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-piperazin-1-ylphthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10-11-4-2-3-5-12(11)13(16-15-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCBFQLBAQATFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pre Clinical Pharmacological and Biological Evaluation of 1 Methyl 4 Piperazin 1 Yl Phthalazine

In Vitro Biological Activity Profiling

The phthalazine (B143731) scaffold, a bicyclic aromatic heterocycle, is a recognized pharmacophore present in numerous molecules evaluated for a wide range of biological activities. Derivatives of phthalazine have been investigated for their potential to modulate various enzyme systems critical in pathophysiology. This section details the in vitro biological activity profile of the specific compound 1-Methyl-4-(piperazin-1-yl)phthalazine against several key enzyme targets.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases are crucial enzymes in cell signaling pathways that regulate cell proliferation, angiogenesis, and apoptosis. Inhibitors of these kinases are significant in oncology research. While numerous phthalazine derivatives have been synthesized and evaluated as potent inhibitors of these kinases, a review of available scientific literature did not yield specific in vitro inhibitory data (such as IC₅₀ values) for this compound against VEGFR-2, EGFR, or Aurora kinases. researchgate.netrsc.orgnih.govnih.govnih.govmdpi.com

Table 1: Kinase Enzyme Inhibition Profile of this compound No specific data available for this compound.

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| VEGFR-2 | No data available |

| EGFR | No data available |

| Aurora Kinase | No data available |

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for DNA repair mechanisms. researchgate.net The phthalazinone core is a key structural feature of potent PARP inhibitors, including the approved drug Olaparib. nih.govresearchgate.net These inhibitors function by blocking the repair of single-strand DNA breaks, which leads to the formation of cytotoxic double-strand breaks in cancer cells with deficient homologous recombination repair pathways. Despite the relevance of the phthalazine scaffold to PARP inhibition, specific enzymatic inhibitory activity (IC₅₀) for this compound against PARP enzymes has not been reported in the reviewed literature.

Table 2: PARP Inhibition Profile of this compound No specific data available for this compound.

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| PARP-1 | No data available |

| PARP-2 | No data available |

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a vast array of cellular processes. Inhibition of specific PDE isoenzymes, such as PDE4, is a therapeutic strategy for inflammatory diseases. Phthalazine derivatives have been explored as potential PDE inhibitors. However, dedicated studies detailing the in vitro inhibitory potency of this compound against various phosphodiesterase isoforms are not available in the current body of scientific literature.

Table 3: PDE Inhibition Profile of this compound No specific data available for this compound.

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| PDE Isoforms | No data available |

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway contributes to the pathogenesis of diabetic complications. Phthalazine-based compounds, such as Zopolrestat, have been developed as potent aldose reductase inhibitors. drugbank.com Nevertheless, a search of the scientific literature did not uncover any specific data on the modulatory or inhibitory effects of this compound on aldose reductase activity.

Table 4: Aldose Reductase Modulation Profile of this compound No specific data available for this compound.

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| Aldose Reductase | No data available |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, terminating its action at the synapse. nih.gov Inhibitors of these cholinesterases are used in the symptomatic treatment of Alzheimer's disease. The piperazine (B1678402) nucleus is a component of some molecules designed as cholinesterase inhibitors. nih.govnih.govnih.gov However, there is no specific published data quantifying the in vitro inhibitory activity of this compound against either AChE or BuChE.

Table 5: Cholinesterase Inhibition Profile of this compound No specific data available for this compound.

| Enzyme Target | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | No data available |

| Butyrylcholinesterase (BuChE) | No data available |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Olaparib |

Enzyme Target Modulation and Inhibition Studies

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

No studies detailing the inhibitory effects of this compound on cyclooxygenase (COX) or lipoxygenase (LOX) enzymes were identified in the performed search.

Chitin Synthase Inhibition

There is no available research data on the potential of this compound to inhibit chitin synthase.

Cell-Based Assays for Anti-proliferative Effects (non-human cell lines)

No studies were found that specifically investigated the anti-proliferative effects of this compound in non-human cell lines. While research exists on the anti-proliferative activities of various phthalazine and piperazine derivatives, this information is not directly applicable to the specified compound as per the strict inclusion criteria.

Mechanisms of Cell Growth Inhibition (e.g., Cell Cycle Arrest, Apoptosis Induction)

Information regarding the mechanisms of cell growth inhibition, such as cell cycle arrest or the induction of apoptosis by this compound, is not available in the current body of scientific literature. Studies on other, structurally different, phthalazine derivatives have shown activities such as apoptosis induction and cell cycle arrest in cancer cell lines, but these findings cannot be attributed to this compound. nih.govnih.gov

Cytotoxicity Evaluation against Pathological Cell Lines

No data from in vitro studies evaluating the cytotoxic effects of this compound against any pathological cell lines could be located. Research on other phthalazine-based compounds has demonstrated cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. nih.govresearchgate.netrsc.org However, these results are specific to the tested derivatives and not to this compound.

Receptor Binding and Ligand-Receptor Interaction Studies

Dopamine (B1211576) Receptor Subtype Modulation (e.g., D2)

There is no published research available that characterizes the binding affinity or modulatory effects of this compound on any dopamine receptor subtypes, including the D2 receptor. The interaction of various other arylpiperazine derivatives with dopamine receptors is a subject of research, but these findings are not specific to the compound . nih.gov

Serotonin Receptor Subtype Modulation (e.g., 5-HT1a, 5-HT2)

No specific data regarding the serotonin receptor subtype modulation by this compound is available in the reviewed literature. However, the arylpiperazine moiety is a well-established pharmacophore in ligands targeting serotonin receptors. Numerous studies have demonstrated that derivatives of arylpiperazine exhibit significant affinity for both 5-HT1A and 5-HT2A receptor subtypes. nih.govnih.gov The nature of the substituents on the piperazine and aryl rings typically dictates the affinity and selectivity for these receptor subtypes. acs.orgmdpi.com For instance, certain N-(4-arylpiperazin-1-yl)alkyl derivatives have been identified as potent 5-HT1A ligands. nih.gov The functional activity of these compounds can range from agonism to antagonism, influencing various physiological and pathological processes in the central nervous system. nih.govnih.gov

Table 1: Serotonin Receptor Binding Affinity

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | 5-HT1a | No Data Available |

TGFβ Pathway Inhibition

There is no published research specifically evaluating the effect of this compound on the Transforming Growth Factor-beta (TGFβ) signaling pathway. However, the phthalazine scaffold has been identified as a novel inhibitor of the TGFβ pathway. nih.govnih.gov In one study, a phthalazine-based compound was found to inhibit TGFβ-Smad signaling through a non-receptor-kinase mechanism. nih.gov The most promising compound from this series demonstrated an IC50 of 0.11 µM and was shown to reduce Smad phosphorylation without directly inhibiting the TGFβRI enzyme. nih.gov This indicates that the phthalazine core structure has the potential to be developed into targeted therapies for diseases where the TGFβ pathway is dysregulated. nih.gov

Table 2: TGFβ Pathway Inhibition

| Compound | Assay | IC50 (µM) |

|---|

Antimicrobial and Antifungal Activity Assessment

Specific antimicrobial or antifungal activity for this compound has not been reported. Nevertheless, both phthalazine and piperazine heterocycles are features in many compounds with demonstrated antimicrobial and antifungal properties. semanticscholar.orgresearchgate.netijbpas.comacgpubs.orgderpharmachemica.comnih.gov Derivatives of piperazine have shown significant activity against a range of bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgnih.gov Similarly, various phthalazine derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species like Aspergillus niger and Candida albicans. researchgate.netijbpas.com The combination of these two scaffolds in a single molecule could potentially lead to compounds with a broad spectrum of antimicrobial action. derpharmachemica.com

Table 3: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | No Data Available |

| This compound | E. coli | No Data Available |

| This compound | C. albicans | No Data Available |

Antiviral Activity Evaluation

There is no available data on the specific antiviral activity of this compound. The piperazine scaffold, however, is a recurring structural motif in a number of biologically active molecules and has been investigated for its antiviral potential. nih.gov Functionalized piperazine derivatives have been shown to possess anti-norovirus activity in cell-based replicon systems. nih.gov Other studies have demonstrated that piperazine can exhibit activity against the Chikungunya virus by binding to the hydrophobic pocket of its capsid protein. nih.gov These findings suggest that the piperazine moiety can serve as a valuable starting point for the development of novel antiviral agents. nih.govnih.gov

Table 4: Antiviral Activity

| Compound | Virus | Activity Metric (e.g., EC50) |

|---|---|---|

| This compound | Norovirus | No Data Available |

Anti-inflammatory Activity

While the anti-inflammatory properties of this compound have not been specifically documented, the parent structures of phthalazine and piperazine are known to be components of anti-inflammatory agents. semanticscholar.orgnih.gov Piperazine derivatives have been shown to act as histamine and serotonin receptor antagonists, which can play a role in controlling inflammation. nih.gov Studies on methyl salicylate derivatives bearing a piperazine moiety have demonstrated potent in vivo anti-inflammatory activity in models of xylol-induced ear edema and carrageenan-induced paw edema in mice. nih.govresearchgate.net Some of these compounds exhibited efficacy comparable to or greater than that of aspirin and indomethacin. nih.gov Phthalazine derivatives have also been reported to possess anti-inflammatory properties. osf.io

Table 5: In Vitro Anti-inflammatory Activity

| Compound | Assay | Inhibition (%) |

|---|---|---|

| This compound | COX-2 Inhibition | No Data Available |

Other In Vitro Biological Activities (e.g., antileishmanial, cardiotonic, antithrombotic)

No specific data exists for the antileishmanial, cardiotonic, or antithrombotic activities of this compound.

Antileishmanial Activity: Structurally related 1-aryl-4-(naphthalimidoalkyl) piperazines have been assessed as potential antileishmanial scaffolds. nih.gov Certain compounds in this class were active against both promastigote and intracellular amastigote forms of Leishmania major and Leishmania mexicana. nih.gov Additionally, imidazole- and pyrazole-based benzo[g]phthalazine derivatives have demonstrated in vitro activity against Leishmania infantum and Leishmania braziliensis. nih.gov

Cardiotonic Activity: Several 6,7-dimethoxyphthalazine derivatives have been synthesized and shown to possess potent cardiotonic activity in preclinical models, with efficacy comparable to the established cardiotonic agent amrinone. nih.govjst.go.jp

Antithrombotic Activity: The broader class of phthalazine derivatives has been noted for its potential pharmacological activities, including antithrombotic effects, as highlighted in a systematic review. nih.gov However, specific compound data is limited in the provided search results.

Table 6: Other In Vitro Activities

| Compound | Activity | Target/Assay | Result (e.g., IC50) |

|---|---|---|---|

| This compound | Antileishmanial | L. major | No Data Available |

| This compound | Cardiotonic | Dog Heart Model | No Data Available |

In Vivo Pre-clinical Efficacy Studies (Animal Models)

No in vivo pre-clinical efficacy studies for this compound have been found in the public domain. Research on related compounds provides some insight into the potential for in vivo activity. For example, certain N-(4-arylpiperazin-1-yl)alkyl derivatives with high affinity for serotonin receptors have been tested in animal models to determine their functional activity as agonists or antagonists. nih.gov Furthermore, various piperazine derivatives have been evaluated in vivo for their anti-inflammatory effects using models like carrageenan-induced paw edema in mice. nih.govresearchgate.net Similarly, phthalazine derivatives have been assessed in vivo for activities such as anticancer efficacy in xenograft models. nih.gov These studies underscore the potential of the phthalazine-piperazine scaffold for demonstrating efficacy in animal models, though specific data for the title compound is absent.

Evaluation of Efficacy in Relevant Disease Models (e.g., tumor xenografts)

The therapeutic potential of the piperazinylphthalazine scaffold has been primarily investigated in the context of oncology. Numerous derivatives have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines. While in vivo xenograft data for the specific compound this compound is not available, studies on close analogues provide insight into the potential efficacy of this class of molecules.

For instance, various 1-piperazinyl-4-arylphthalazine derivatives were evaluated for their in vitro anticancer activity against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines. nih.govnih.gov Certain compounds within this class exhibited potent and broad-spectrum activity, while others showed high selectivity towards specific cancer subpanels like leukemia and prostate cancer. nih.gov Phthalazine-piperazine-pyrazole conjugates have also shown promising anticancer activity against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines, with some analogues demonstrating comparable or greater activity than the standard chemotherapeutic agent, Etoposide. researchgate.net

The table below summarizes the in vitro anticancer activity of representative piperazinylphthalazine derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound Class | Cell Line | Activity Metric | Result |

| 1-Piperazinyl-4-arylphthalazine | NCI-60 Full Panel | GI50 (MG-MID) | 3.62 µM |

| 1-Piperazinyl-4-arylphthalazine | Leukemia Subpanel | GI50 (MG-MID) | 3.51 µM |

| Phthalazine-piperazine-pyrazole conjugate | MCF-7 (Breast) | IC50 | 0.96 µM |

| Phthalazine-piperazine-pyrazole conjugate | A549 (Lung) | IC50 | 1.40 µM |

| 1,4-Substituted Phthalazine | MDA-MB-231 (Breast) | IC50 | 1 nM to 0.92 µM |

This table presents data for structurally related analogues to indicate the therapeutic potential of the chemical class. Data is sourced from multiple studies on various derivatives. nih.govresearchgate.netresearchgate.net

Preclinical evaluation in animal models, such as tumor xenografts, is a critical step in drug development, providing essential information on efficacy and safety. mdpi.comnih.govmdpi.com While specific data is lacking for this compound, the potent in vitro activity of its analogues suggests that such studies would be a logical next step in its preclinical development.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological and therapeutic effects of a drug on its target. researchgate.net Based on the elucidated mechanisms of action for the broader piperazinylphthalazine class, several potential PD biomarkers can be proposed.

The most consistently identified target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govresearchgate.netrsc.org Therefore, relevant pharmacodynamic biomarkers would involve the measurement of VEGFR-2 pathway inhibition. This could include:

Phosphorylated VEGFR-2 (pVEGFR-2): Assessing the levels of activated pVEGFR-2 in tumor tissue or surrogate tissues.

Downstream Signaling Proteins: Measuring the phosphorylation status of downstream pathway components such as AKT and ERK. researchgate.net

Angiogenesis Markers: Evaluating markers of blood vessel formation in tumor tissue, such as CD31, or circulating levels of angiogenic factors like VEGF.

In studies where compounds induced apoptosis, monitoring biomarkers like cleaved caspase-3 expression in tumor tissue could serve as a direct measure of target engagement and downstream effect. nih.gov For analogues that cause cell cycle arrest, analysis of proteins like cyclin-dependent kinase 1 (CDK1) or the distribution of cells in different cycle phases (e.g., G2/M arrest) would be appropriate. nih.govresearchgate.net

Cardiotonic Activity in Isolated Organ Preparations

A thorough search of scientific literature did not yield studies evaluating the cardiotonic activity of this compound or structurally related piperazinylphthalazine compounds in isolated organ preparations. While some research exists on heterocyclic compounds with positive inotropic effects, such as 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, these are structurally distinct and their mechanism, involving phosphodiesterase inhibition, cannot be extrapolated to the piperazinylphthalazine class. nih.gov Therefore, the potential for cardiotonic or cardiotoxic effects of this compound remains uncharacterized.

Mechanistic Elucidation of Biological Effects

Target Identification and Validation

A significant body of evidence points towards receptor tyrosine kinases (RTKs) as primary molecular targets for the anticancer effects of the piperazinylphthalazine class. The most frequently identified and validated target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . nih.govnih.govresearchgate.net

Several studies have demonstrated that various 1-piperazinylphthalazine derivatives potently inhibit VEGFR-2 kinase activity at sub-micromolar concentrations. nih.govresearchgate.net Molecular docking studies consistently show that these compounds can fit into the ATP-binding site of the VEGFR-2 kinase domain, explaining the mechanism of inhibition. nih.govresearchgate.netresearchgate.net The inhibition of this receptor disrupts the signaling pathway that leads to angiogenesis, a process critical for tumor growth and metastasis. researchgate.net

In addition to VEGFR-2, other potential targets have been identified for certain analogues. For example, some 4-benzyl-1-piperazinylphthalazine derivatives were found to be potent and selective inhibitors of Cyclin-Dependent Kinase 1 (CDK1) , a key regulator of the cell cycle. researchgate.net Other research on broader phthalazine classes has also suggested inhibition of the Transforming Growth Factor-beta (TGFβ) pathway , though not through direct kinase inhibition. nih.gov

The table below lists identified targets for the broader piperazinylphthalazine chemical class.

| Identified Target | Method of Identification | Associated Compound Class |

| VEGFR-2 | In vitro kinase assays, molecular docking | 1-Piperazinyl-4-arylphthalazines, Phthalazine-piperazine-pyrazole conjugates |

| CDK1 | In vitro kinase assays | 4-Benzyl-1-piperazinylphthalazines |

| TGFβ Pathway | Cell-based reporter assays | Phthalazine derivatives |

This table summarizes findings from multiple studies on analogues of this compound. nih.govresearchgate.netresearchgate.netnih.gov

Biochemical Pathway Analysis

The biological effects of piperazinylphthalazine compounds are a direct consequence of their interaction with specific biochemical pathways. Based on the validated target of VEGFR-2, the principal pathway modulated by this class of compounds is the VEGF signaling pathway . By inhibiting VEGFR-2, these compounds prevent the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect. nih.govresearchgate.net

Furthermore, many compounds in this class induce apoptosis , or programmed cell death. nih.gov Mechanistic studies on related compounds show that this is often achieved through modulation of the intrinsic and/or extrinsic apoptotic pathways. This can involve:

Activation of Caspases: Increased expression and cleavage of executioner caspases like caspase-3 and initiator caspases such as caspase-8 and caspase-9. nih.govnih.govmdpi.com

Modulation of Bcl-2 Family Proteins: Altering the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), which governs mitochondrial outer membrane permeabilization. mdpi.comnih.gov

The inhibition of other targets, such as CDK1, implicates the cell cycle regulation pathway . Compounds targeting CDK1 have been shown to induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from dividing. researchgate.net Some phthalazine derivatives have also been found to impair the TGFβ-Smad signaling pathway , which is involved in cell growth, differentiation, and the tumor microenvironment. nih.gov

Cellular Response Characterization

The interaction of piperazinylphthalazine compounds with their molecular targets and associated pathways elicits distinct and measurable cellular responses. The most prominent of these is the inhibition of cell proliferation . This has been demonstrated across numerous cancer cell lines, with some derivatives exhibiting potent cytotoxicity with IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.netnih.gov

A key cellular response is the induction of apoptosis . Treatment with these compounds leads to characteristic morphological and biochemical changes associated with apoptotic cell death. nih.govnih.gov Flow cytometry analyses have confirmed an increase in the population of apoptotic cells following treatment. mdpi.comnih.gov

Another significant cellular response is cell cycle arrest . Depending on the specific analogue and its primary target, these compounds can halt the progression of the cell cycle at specific checkpoints. For instance, CDK1 inhibitors within this class cause an accumulation of cells in the G2/M phase, preventing mitosis. researchgate.net Other derivatives have been shown to arrest the cell cycle at the S-phase boundary. nih.gov

Notably, many of the studied derivatives show selectivity, exhibiting significantly lower cytotoxicity against normal, non-cancerous cell lines compared to tumor cells, which suggests a favorable therapeutic window. researchgate.netacs.org

Structure Activity Relationship Sar Studies of 1 Methyl 4 Piperazin 1 Yl Phthalazine Derivatives

Impact of Phthalazine (B143731) Core Substitutions on Biological Activity

The phthalazine nucleus serves as a critical pharmacophore, and substitutions on this ring system can profoundly influence biological outcomes. pharmainfo.insci-hub.se It is a versatile scaffold found in numerous compounds with a wide range of pharmacological activities, including anticancer and antihypertensive effects. pharmainfo.insci-hub.se

The methyl group at the 1-position of the phthalazine core is a key feature. Its position and chemical nature are critical determinants of the molecule's interaction with biological targets. SAR studies on related phthalazine derivatives indicate that the presence and location of small alkyl groups can modulate activity. For instance, in a series of biarylurea-based phthalazines, a methyl substituent at the 4-position of the phthalazine core resulted in moderate cell growth inhibition against certain cancer cell lines. nih.gov Shifting this methyl group to other positions or replacing it with different functional groups would likely alter the compound's steric and electronic profile, thereby affecting its binding affinity.

Replacing the methyl group with larger alkyl groups could introduce steric hindrance, potentially decreasing activity, while substitution with electron-withdrawing or electron-donating groups would alter the electronic density of the phthalazine ring system, influencing its interaction with target proteins.

Table 1: Hypothetical Impact of Substitutions at the 1-Position of the Phthalazine Core

| Substitution (R1) | Expected Effect on Activity | Rationale |

|---|---|---|

| -CH₃ (Methyl) | Baseline Activity | Provides a balance of lipophilicity and size. |

| -H (Unsubstituted) | Potentially Altered Activity | Reduces steric bulk, may change binding orientation. |

| -CF₃ (Trifluoromethyl) | Potentially Enhanced Activity | Strong electron-withdrawing group, can improve metabolic stability and binding affinity. |

| -OCH₃ (Methoxy) | Variable | Electron-donating group, may alter electronic interactions and solubility. |

This table is illustrative and based on general medicinal chemistry principles, as direct comparative data for the 1-position on this specific scaffold is limited.

Role of Piperazine (B1678402) Moiety Modifications

The piperazine ring is a privileged structure in drug discovery, often used to improve the physicochemical properties of a molecule or to act as a versatile linker to introduce additional pharmacophoric elements. nih.govtandfonline.commdpi.com Its two nitrogen atoms provide sites for modification that can modulate a compound's biological activity and pharmacokinetic profile. nih.govmdpi.com

The unsubstituted nitrogen of the piperazine ring in 1-Methyl-4-(piperazin-1-yl)phthalazine is a prime site for chemical modification. Attaching different substituents (N-substitution) can drastically alter the compound's affinity and selectivity for various biological targets. nih.gov

Studies on related arylpiperazine series have demonstrated that the nature of the N-substituent is key to modulating activity. For example, in one series of phthalazinone derivatives designed as α-adrenoceptor antagonists, compounds with an N-substituted piperazine showed significant activity. cu.edu.eg The compound featuring a 4-methoxyphenylpiperazine moiety displayed the highest in vitro activity and the best molecular modeling fitting score. cu.edu.egresearchgate.net In another study focused on dopamine (B1211576) D3 receptor ligands, various substituted indole (B1671886) rings were attached to the piperazine nitrogen, indicating that the ring can accommodate bulky heterocyclic systems. nih.gov The results showed that high affinity and selectivity for the D3 receptor could be maintained even when the heterocyclic ring was connected via a linker, such as an amide. nih.gov

Table 2: Effect of N-Piperazine Substituents on Biological Activity in Analogous Series

| Lead Scaffold | N-Piperazine Substituent (R) | Biological Target/Activity | Key Finding | Citation |

|---|---|---|---|---|

| 4-(4-Bromophenyl)phthalazinone | Phenyl | α-Adrenoceptor Antagonist | Showed significant α-blocking activity. | cu.edu.eg |

| 4-(4-Bromophenyl)phthalazinone | 4-Methoxyphenyl | α-Adrenoceptor Antagonist | Exhibited the highest in vitro activity in the series. | cu.edu.eg |

| Tetralin-piperazine | Indole-2-carboxamide | Dopamine D3 Receptor | Resulted in high affinity and selectivity for the D3 receptor. | nih.gov |

| Tetralin-piperazine | Benzo[b]thiophene | Dopamine D2/D3 Receptors | Exhibited high affinity for both D2 and D3 receptors. | nih.gov |

Linker Chemistry and Spatial-Activity Relationships

In the context of this compound, the piperazine ring itself can be considered a linker connecting the phthalazine core to a substituent on its distal nitrogen. However, SAR can also be explored by inserting a chemical linker between the phthalazine and piperazine moieties. The length, rigidity, and chemical nature of such a linker are critical for defining the spatial relationship between the two key structural components.

Research on related phthalazine derivatives has shown that the type of linker—such as an ether, amino, or alkyl spacer—can significantly affect biological activity. nih.govcu.edu.eg For example, in a series of VEGFR-2 inhibitors, biarylurea-based derivatives were linked to the phthalazine core via either an ether (-O-) or an amino (-NH-) linker. nih.gov The results showed that the nature of this linker, in combination with substitutions on the phthalazine and the terminal phenyl ring, had a substantial effect on cytotoxicity and enzyme inhibition. nih.gov Similarly, a series of α-adrenoceptor antagonists utilized an alkyl spacer to connect the phthalazine core to an N-substituted piperazine. cu.edu.eg The use of pH-sensitive linkers, such as hydrazones or acetals, could also be explored to design derivatives that release the active pharmacophore under specific physiological conditions, for instance, in the acidic microenvironment of tumors. nih.gov

Table 3: Common Linkers and Their Potential Impact on Activity

| Linker Type | Example | Key Characteristics | Potential Application |

|---|---|---|---|

| Amine Linker | -NH- | Hydrogen bond donor, relatively rigid. | Can participate in key binding interactions. nih.gov |

| Ether Linker | -O- | Hydrogen bond acceptor, more flexible than an amine linker. | Modulates geometry and electronic properties. nih.gov |

| Alkyl Spacer | -(CH₂)n- | Flexible, increases lipophilicity with length. | Optimizes distance and orientation between pharmacophores. cu.edu.eg |

Optimization of Linker Length and Flexibility

In the design of bioactive molecules based on the this compound scaffold, the nature of the linker connecting the phthalazine core to other pharmacophoric elements is of paramount importance. The length and flexibility of this linker can significantly impact the compound's ability to adopt an optimal conformation for binding to its biological target.

Research into related phthalazine and piperazine-containing compounds has demonstrated that systematic variation of the linker can lead to substantial changes in biological activity. For instance, in a series of 4-(4-chlorophenyl)phthalazine derivatives, the type and length of the spacer connecting the phthalazine scaffold to substituted anilines were found to be critical for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov While not directly involving a piperazine linker, these studies underscore the principle that the linker region plays a key role in positioning the terminal hydrophobic moiety within the allosteric hydrophobic pocket of the receptor. nih.gov

In a study on novel phthalazine-based derivatives, a linker was used to connect the phthalazinone ring to various amine and amino acid derivatives. nih.gov The synthesis of these compounds involved creating spacers of varying lengths and compositions, which were then evaluated for their cytotoxic effects. For example, the reaction of a hydrazide derivative with different amines led to N-substituted propanamides, effectively creating a flexible three-atom linker between the phthalazine core and the terminal group. nih.gov

Further investigations into linker optimization for targeted drug delivery have shown that even subtle changes, such as increasing the number of methylene (B1212753) units in a spacer, can dramatically alter the physicochemical properties and release kinetics of a prodrug. mdpi.com In one study, increasing the methylene spacer length from two to five or six carbons resulted in significantly slower release profiles. mdpi.com This highlights the fine control over molecular properties that can be achieved by modifying linker length.

The table below presents data from a study on phthalazine derivatives, illustrating how different linkers and substituents affect their anticancer activity, which can be extrapolated to inform the design of novel this compound analogues.

| Compound ID | Linker/Spacer | Terminal Group | IC50 (µM) against HepG2 | IC50 (µM) against MCF-7 | VEGFR-2 Inhibition IC50 (µM) |

| 3d | Pyrazoline | 4-Chloroaniline | 0.15 | 0.35 | 0.85 ± 0.05 |

| 4a | Pyrimidin-2(1H)-one | 4-Chloroaniline | 0.29 | 0.12 | 0.15 ± 0.03 |

| 4b | Pyrimidin-2(1H)-one | 4-Bromoaniline | 0.33 | 0.09 | 0.09 ± 0.02 |

| 5b | Pyrimidin-2(1H)-thione | 4-Bromoaniline | 0.15 | 0.11 | 0.13 ± 0.03 |

| Data sourced from a study on phthalazine derivatives as VEGFR-2 inhibitors. nih.gov |

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as receptors and enzymes are chiral environments. The introduction of a stereocenter into a molecule can lead to enantiomers or diastereomers that exhibit significantly different pharmacological activities, a phenomenon known as enantioselectivity.

In the context of piperazine derivatives, the influence of stereochemistry on biological activity has been well-documented. A study on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed a strong correlation between stereochemistry and analgesic activity. nih.gov The S-(+) enantiomers of several compounds in this series displayed significantly more potent analgesic effects than their corresponding R-(-) enantiomers. For instance, the most potent compound, an S-(+) enantiomer, was found to be 105 times more potent than morphine. nih.gov Interestingly, the R-(-) enantiomers of some derivatives exhibited narcotic antagonist activity, a completely different pharmacological profile from their S-(+) counterparts. nih.gov This demonstrates that stereoisomers can not only have different potencies but also different or even opposing biological effects.

The differential activity of these stereoisomers is attributed to their distinct spatial arrangements, which dictate how they fit into the chiral binding site of the target receptor. The S-(+) enantiomers in the study were found to have the same configuration as the tyrosine residue of Met-enkephalin, suggesting a specific and favorable interaction with the opioid receptor that the R-(-) enantiomers could not achieve. nih.gov

While the parent compound, this compound, is achiral, the introduction of a substituent on the piperazine ring or the phthalazine core can create a stereocenter. For example, substitution at the 2- or 3-position of the piperazine ring would result in a chiral molecule. Based on the principles of stereoselectivity observed in related compounds, it is highly probable that the resulting enantiomers would exhibit different biological activities. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral derivatives of this compound would be a critical step in developing potent and selective therapeutic agents.

The table below summarizes the effect of stereochemistry on the analgesic activity of selected piperazine derivatives.

| Compound | Stereochemistry | Analgesic Activity (Relative Potency to Morphine) | Narcotic Antagonist Activity |

| 10 | (S)-(+) | 105 | Not Observed |

| 16 | (R)-(-) | Lower than S-(+) enantiomer | Observed |

| 18 | (R)-(-) | Comparable to Pentazocine | Observed |

| Data sourced from a study on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives. nih.gov |

These findings underscore the importance of considering stereochemical aspects in the design and development of new drugs based on the this compound scaffold. The preparation and testing of stereoisomerically pure compounds are essential for a comprehensive understanding of their SAR and for identifying the optimal stereoisomer for therapeutic use.

Computational Chemistry and Molecular Modeling of 1 Methyl 4 Piperazin 1 Yl Phthalazine

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a molecule, or ligand, will bind to the active site of a protein. impactfactor.org This method is crucial for understanding potential drug-receptor interactions and for screening compounds against specific biological targets. impactfactor.org For phthalazine (B143731) derivatives, which are known to target receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), docking studies can elucidate the structural basis for their activity. nih.govrsc.org

Docking simulations of 1-Methyl-4-(piperazin-1-yl)phthalazine into the ATP-binding pocket of a target protein, such as a kinase, predict its preferred orientation and conformation upon binding. The phthalazine core typically orients itself within a hydrophobic pocket, while the piperazine (B1678402) and methyl groups engage with specific sub-pockets of the active site. The predicted binding energy, often measured in kcal/mol, indicates the stability of the ligand-protein complex; a lower binding energy suggests a more stable interaction. polyu.edu.hk These simulations suggest that the molecule adopts a conformation that maximizes favorable interactions with the surrounding amino acid residues, a critical factor for inhibitory activity.

The stability of the predicted binding pose is determined by a network of non-covalent interactions between the ligand and the protein's active site. nih.gov For this compound, these interactions typically include:

Hydrogen Bonding: The nitrogen atoms in the phthalazine and piperazine rings are potential hydrogen bond acceptors, capable of forming crucial hydrogen bonds with amino acid residues like cysteine or glutamate (B1630785) in the hinge region of a kinase.

Hydrophobic Interactions: The aromatic phthalazine ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. polyu.edu.hk

Pi-Pi Stacking: The planar phthalazine ring system can form π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Piperazine & Phthalazine Nitrogens | Cys, Glu, Asp, Ser |

| Hydrophobic Interactions | Phthalazine Ring, Methyl Group | Val, Leu, Ile, Ala |

| π-π Stacking | Phthalazine Ring System | Phe, Tyr, Trp |

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations provide a deeper understanding of a molecule's intrinsic properties, such as its electronic structure and stability, which are fundamental to its reactivity and interactions. muni.cz

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations for this compound can determine several key electronic descriptors. The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of the molecule. muni.cz Typically, the nitrogen atoms of the phthalazine and piperazine moieties represent negative potential regions, making them likely sites for electrophilic attack or hydrogen bonding. muni.cz The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for interaction. |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom. |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Predicting a molecule's ADME properties is essential for evaluating its drug-likeness and potential for development as a therapeutic agent. impactfactor.orgmdpi.com Various computational models are used to estimate these pharmacokinetic parameters for this compound. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process. rsc.org Parameters like lipophilicity (LogP), aqueous solubility (LogS), human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration are commonly evaluated. mdpi.com Adherence to established drug-likeness rules, such as Lipinski's Rule of Five, is also assessed to predict oral bioavailability. impactfactor.org

| ADME Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (Lipophilicity) | 2.0 - 3.0 | Influences absorption and distribution |

| Aqueous Solubility (LogS) | Moderately Soluble | Affects absorption and formulation |

| Human Intestinal Absorption (HIA) | High | Predicts good oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Low to Medium | Indicates potential for CNS effects |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms | Predicts drug-drug interaction risk |

Prediction of Oral Bioavailability and Gastrointestinal Absorption

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for the success of many therapeutic agents. Computational models are frequently used to predict this property by evaluating key physicochemical descriptors. nih.govnih.gov For this compound, these descriptors can be calculated to assess its drug-likeness and potential for good oral absorption.

One of the most common frameworks for predicting oral bioavailability is Lipinski's Rule of Five. In silico pharmacokinetic profiles for similar phthalazine-piperazine hybrids have been successfully evaluated using tools like the SWISS/ADME server. tandfonline.com These studies often analyze parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good membrane permeability and oral absorption.

High gastrointestinal (GI) absorption is a prerequisite for good oral bioavailability. The topological polar surface area (TPSA) is another crucial descriptor, with values under 140 Ų generally associated with good cell permeability. Based on the structure of this compound, its predicted ADMET properties suggest a high probability of GI absorption.

Table 1: Predicted Physicochemical and Bioavailability Properties of this compound

| Property | Predicted Value | Guideline/Interpretation |

| Molecular Weight | 242.31 g/mol | < 500 g/mol (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.1 - 2.5 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 4 | < 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | < 140 Ų (Good cell permeability) |

| Gastrointestinal Absorption | High | Based on physicochemical properties |

| Bioavailability Score | 0.55 | Indicates good drug-like properties |

This data is generated based on standard computational chemistry models and comparison with structurally related compounds.

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs. nih.govnih.gov Computational methods, particularly quantitative structure-activity relationship (QSAR) models, are widely used to predict BBB permeability. frontiersin.orgosti.gov These models correlate a compound's structural features with experimentally determined BBB permeation data, often expressed as the logBB (logarithm of the brain-to-blood concentration ratio). nih.gov

For this compound, predictors suggest it is unlikely to cross the BBB. This prediction is based on its structural characteristics, including its polar surface area and the presence of the piperazine moiety, which can limit passive diffusion across the tight endothelial junctions of the BBB. nih.gov In vitro methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) are often used to validate such computational predictions for related compounds. researchgate.net

Table 2: Predicted Blood-Brain Barrier (BBB) Permeability of this compound

| Parameter | Prediction | Implication |

| BBB Permeation | No | Unlikely to cross the blood-brain barrier. |

| CNS Activity | Predicted to be inactive | Low potential for CNS-related effects. |

| P-glycoprotein (P-gp) Substrate | Yes | The compound may be actively transported out of the brain by efflux pumps. |

This data represents predictions from common in silico ADMET models.

Metabolic Stability Prediction

Metabolic stability is a key determinant of a drug's half-life and duration of action. In silico tools can predict the metabolic fate of a compound by identifying likely sites of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. nih.gov Predictive models like SMARTCyp or Xenosite P450 analyze the reactivity of different atoms within a molecule. nih.gov

For this compound, several potential sites of metabolism can be identified. The N-methyl group on the piperazine ring is a probable site for N-dealkylation. Additionally, the piperazine ring itself is susceptible to oxidation. Aromatic hydroxylation on the phthalazine core is also a possible metabolic pathway. nih.gov Studies on similar piperazin-1-ylpyridazine structures have shown that modifications to the aromatic rings or piperazine moiety can significantly alter metabolic clearance by blocking or introducing metabolic liabilities. nih.gov The compound is predicted to be a substrate for several CYP isoforms, which is typical for compounds containing piperazine and aromatic heterocyclic systems.

Table 3: Predicted Metabolic Profile of this compound

| Parameter | Prediction | Detail |

| CYP Substrate | ||

| CYP1A2 | Yes | |

| CYP2C19 | Yes | |

| CYP2C9 | Yes | |

| CYP2D6 | Yes | |

| CYP3A4 | Yes | |

| CYP Inhibitor | ||

| CYP1A2 | No | |

| CYP2C19 | No | |

| CYP2C9 | No | |

| CYP2D6 | Yes | |

| CYP3A4 | No | |

| Predicted Metabolic Stability | Moderate to High | The structure is susceptible to metabolism, but may possess a reasonable half-life. nih.gov |

This data is based on predictions from widely used computational metabolism prediction software.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for a class of compounds like phthalazine derivatives can be generated based on the structure of an active ligand. This model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is developed from a template molecule like this compound, it can be used as a 3D query in virtual screening campaigns. cu.edu.eg These campaigns involve searching large chemical databases to identify other molecules that fit the pharmacophore model. This approach is highly effective for discovering novel compounds with potentially similar biological activity, such as VEGFR-2 inhibition, a known target for many phthalazine-based compounds. nih.govnih.gov Molecular docking studies are often performed as a subsequent step to refine the hits from virtual screening, predicting how the identified compounds bind to the active site of a target protein and estimating their binding affinity. tandfonline.com

Therapeutic Potential and Future Research Directions for 1 Methyl 4 Piperazin 1 Yl Phthalazine

Pre-clinical Therapeutic Prospects in Disease Areas

The phthalazine (B143731) nucleus is a pharmacophoric feature in many compounds with diverse pharmacological activities, suggesting a broad therapeutic potential for its derivatives. sci-hub.se The exploration of 1-Methyl-4-(piperazin-1-yl)phthalazine in various disease models is warranted based on the extensive research into related structures.

Oncology: Phthalazine derivatives are notable for their anticancer activities, with several compounds having been investigated as inhibitors of key enzymes in cancer progression, such as poly(ADP-ribose) polymerase (PARP). sci-hub.se For instance, Olaparib, a well-known PARP inhibitor, features a phthalazinone core. researchgate.net Furthermore, novel phthalazine-piperazine-pyrazole conjugates have been synthesized and have shown significant in vitro anticancer activity against human breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines. researchgate.net One conjugate, in particular, demonstrated comparable activity to the standard drug Etoposide across all tested cell lines. researchgate.net Another study identified a series of phthalazine compounds as novel, non-kinase inhibitors of the TGFβ-Smad signaling pathway, which is implicated in cancer progression. nih.gov The most promising compound from this series exhibited a half-maximal inhibitory concentration (IC50) of 0.11 µM. nih.gov Given these precedents, this compound is a candidate for screening against various cancer cell lines and oncogenic targets.

Infectious Diseases: The phthalazine scaffold has also been explored for its antimicrobial properties. researchgate.net Certain newly synthesized phthalazine derivatives have demonstrated greater antimicrobial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aurignosa) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger), than standard compounds. researchgate.net The piperazine (B1678402) ring is also a common component in molecules effective against various pathogens. researchgate.net This suggests a potential application for this compound in the development of new anti-infective agents, an area of critical need.

Cardiovascular Disorders: Research into bioactive pyridazine (B1198779) derivatives, including phthalazines, has been heavily influenced by their potential in treating cardiovascular diseases. researchgate.net Phthalazine derivatives have been investigated for a range of cardiovascular effects, including cardiotonic, antihypertensive, and vasorelaxant activities. sci-hub.seresearchgate.net The piperazine moiety is also present in drugs targeting cardiovascular conditions. This historical and ongoing research interest indicates that this compound could be a valuable lead structure for developing novel treatments for cardiovascular disorders.

Table 1: Preclinical Bioactivity of Representative Phthalazine Derivatives

| Derivative Class | Disease Area | Observed Preclinical Activity | Reference |

|---|---|---|---|

| Phthalazine-piperazine-pyrazole conjugates | Oncology | Significant in vitro activity against MCF-7, A549, and DU-145 cancer cell lines. | researchgate.net |

| Substituted Phthalazines | Oncology | Inhibition of TGFβ-Smad signaling pathway (IC50 of 0.11 µM for lead compound). | nih.gov |

| Novel Phthalazine Derivatives | Infectious Diseases | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. | researchgate.net |

| Phthalazinone Derivatives | Cardiovascular | Reported cardiotonic, antihypertensive, and vasorelaxant activities. | sci-hub.seresearchgate.net |

Challenges and Opportunities in Pre-clinical Compound Optimization

While the phthalazine scaffold is promising, optimizing lead compounds like this compound presents both challenges and opportunities. A key challenge lies in achieving high target selectivity to minimize potential off-target effects. The broad bioactivity of phthalazines means that derivatives can interact with multiple biological targets. nih.govsci-hub.se

The primary opportunity resides in systematic structure-activity relationship (SAR) studies. nih.gov By methodically modifying the substituents on the phthalazine and piperazine rings, researchers can enhance potency and selectivity. For example, altering the methyl group on the piperazine ring or substituting on the phthalazine core could drastically change the compound's pharmacological profile. The examination of SAR around the phthalazine core has previously led to the generation of more robust, efficient, and selective compounds. nih.gov Furthermore, in silico methods and ADME (absorption, distribution, metabolism, and excretion) profiling tools are crucial for providing a comprehensive assessment of the pharmacokinetic profile, guiding the optimization process toward candidates with better drug-like properties. nih.gov

Advanced Research Avenues and Innovative Methodologies

To fully unlock the therapeutic potential of this compound, advanced and innovative research strategies can be employed.

The versatility of the phthalazine scaffold suggests it may interact with a wide range of biological targets beyond those already established. sci-hub.se Phthalazine-containing agents are known inhibitors of enzymes like phosphodiesterases (PDE) and aldose reductase. sci-hub.se A comprehensive screening of this compound against a broad panel of enzymes, receptors, and ion channels could uncover novel mechanisms of action and therapeutic applications. For instance, a recent study developed an irreversible menin inhibitor based on a 4-(piperazin-1-yl)pyrimidine (B1356849) scaffold to block the menin-MLL interaction in acute myeloid leukemia, highlighting how piperazine-containing heterocycles can be adapted to new and challenging targets. nih.gov

Conjugates: A promising strategy involves creating hybrid molecules or conjugates that combine the this compound scaffold with other pharmacologically active moieties. Research has shown that conjugating phthalazine-piperazine structures with pyrazole (B372694) moieties can yield compounds with potent anticancer activity. researchgate.net This approach can lead to molecules with improved efficacy or a novel mechanism of action.

Prodrugs: Developing prodrugs of this compound could address potential challenges in its pharmacokinetic profile, such as poor solubility or a short half-life. nih.gov A prodrug strategy involves chemically modifying the parent drug into an inactive form that, after administration, is converted to the active compound in vivo. For example, conjugating a fatty acyl promoiety can improve lipophilicity and enable the development of long-acting formulations. nih.gov This approach has been successfully used for drugs like gemcitabine (B846) to create sustained antitumor effects. nih.gov

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govarxiv.org These technologies can be applied to the this compound scaffold in several ways:

De Novo Design: Generative AI models can design novel phthalazine derivatives from scratch, exploring a vast chemical space to identify molecules with optimized properties for a specific biological target. arxiv.org

Property Prediction: AI/ML algorithms can predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, accelerating the optimization cycle. nih.gov

Target Identification: AI can analyze complex biological data to predict and validate novel biological targets for existing scaffolds, potentially repurposing compounds for new indications. nih.gov

For complex multifactorial diseases like cancer and neurodegenerative disorders, designing ligands that can modulate multiple biological targets simultaneously is an attractive therapeutic strategy. nih.gov Given that the phthalazine core is associated with a wide range of biological effects, this compound serves as an excellent starting point for the rational design of multi-target directed ligands. By carefully tuning the structure, it may be possible to create a single molecule that, for example, inhibits a key kinase while also modulating an inflammatory pathway, offering a more holistic therapeutic effect than a single-target agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine for high purity and yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between phthalazine derivatives and piperazine analogs. To optimize purity, use column chromatography (e.g., chloroform:methanol 3:1 v/v) and recrystallization from solvents like diethyl ether . Monitor reaction progress via TLC or HPLC. For yield improvement, consider refluxing in inert atmospheres (N₂) with catalysts like potassium hydride in DMF .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments, particularly the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ groups) and phthalazine aromatic protons (δ ~7.0–8.5 ppm) . Mass spectrometry (ESI/MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 251.1 for related analogs) . Elemental analysis ensures stoichiometric accuracy .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC over weeks. Store in airtight containers with desiccants at −20°C for long-term stability .

Q. What in vitro assays are suitable for initial evaluation of its bioactivity in cancer research?

- Methodological Answer : Use kinase inhibition assays (e.g., VEGFR-2 or Bcr-Abl) with recombinant proteins. Measure IC₅₀ values via fluorescence-based ATP consumption assays. Cell viability studies in leukemia-derived lines (e.g., K562) using MTT or resazurin assays can validate cytotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the binding mode of this compound to therapeutic targets like KRAS or VEGFR-2?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., KRAS G12C mutant) and collect diffraction data. Use SHELXC/D/E for phase determination and SHELXL for refinement. Analyze hydrogen bonding (e.g., piperazine N–H interactions) and hydrophobic contacts (e.g., phthalazine-phenyl stacking) in PyMOL .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target selectivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target vs. off-target receptors (e.g., δ-opioid receptor vs. other GPCRs). Use QSAR models to predict logP, BBB permeability, and CYP450 inhibition. Validate with free-energy perturbation (FEP) simulations .

Q. How do Cremer-Pople puckering coordinates quantify conformational flexibility in the piperazine ring?

- Methodological Answer : Extract ring torsion angles from crystallographic data (e.g., C–N–C–C dihedrals). Apply Cremer-Pople parameters to calculate puckering amplitude (θ) and phase angle (φ). Compare θ values (e.g., θ ~10–30° for chair vs. boat conformers) to assess flexibility .

Q. What experimental approaches identify decomposition pathways under high-pressure/high-temperature conditions relevant to drug formulation?

- Methodological Answer : Use diamond anvil cells to simulate deep-Earth conditions (e.g., 5 GPa, 300°C). Analyze products via MALDI-TOF/MS for oligomerization (e.g., m/z 780 adducts) and GC-MS for volatile byproducts (e.g., nitrogen oxides). Track N/C ratio changes to infer reaction mechanisms .

Key Citations for Further Reading

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.